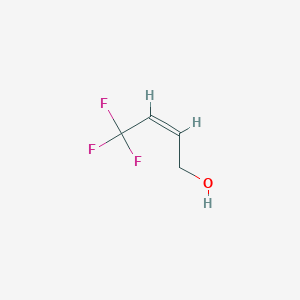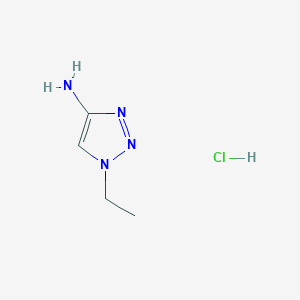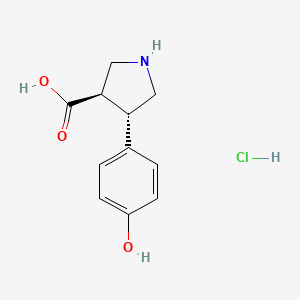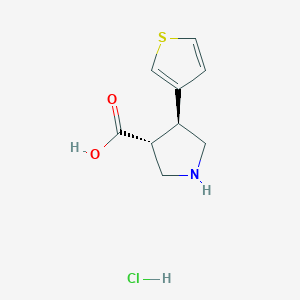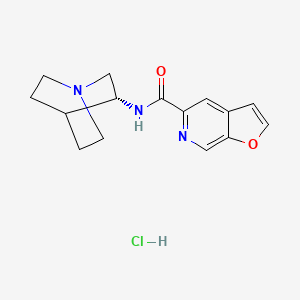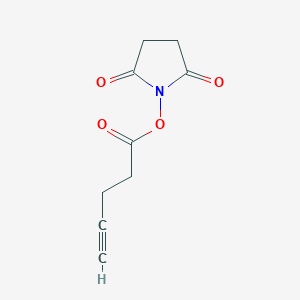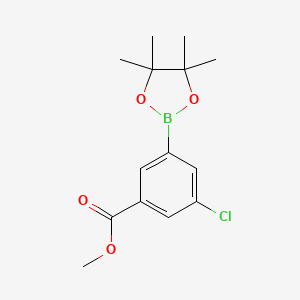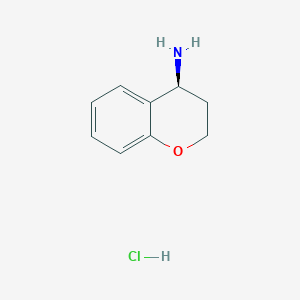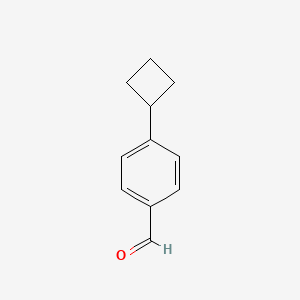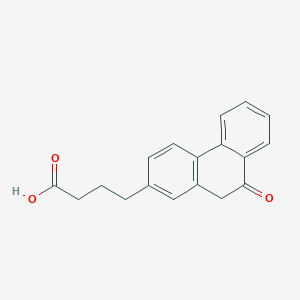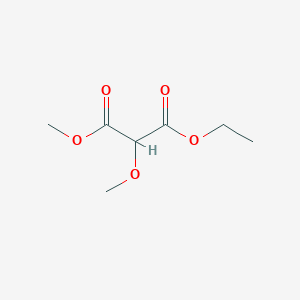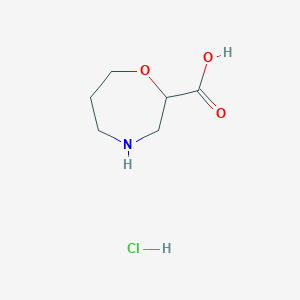![molecular formula C8H17NS B1425372 [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine CAS No. 1339109-16-8](/img/structure/B1425372.png)
[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine
Descripción general
Descripción
[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine, also known as 1-CEET, is a cyclic amine compound that has been used in various scientific research applications. It is a synthetic compound that has been used as a model compound for studying the structure and reactivity of cyclic amines. It is a versatile compound that can be used for a variety of research studies, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments. In
Aplicaciones Científicas De Investigación
Antitumor Agents and Cell Death : N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue of [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine, shows potential as an antitumor agent. It induces programmed cell death (PCD) in sensitive cell types by superinducing spermidine/spermine N1-acetyltransferase (SSAT) and generating oxidative stress through H2O2 production (Ha et al., 1997).
Ethylene Inhibition in Fruits and Vegetables : 1-Methylcyclopropene (1-MCP), a derivative, is extensively researched for its role in inhibiting ethylene perception in fruits and vegetables, thereby improving their postharvest quality. It has been found to delay ripening and senescence in various fruits and vegetables, including apples, avocados, bananas, and tomatoes (Watkins, 2006).
Synthesis of Enamines : Research on cyclopropylketones, closely related to [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine, has led to the preparation of various enamines. These compounds have potential applications in organic synthesis and pharmaceutical research (Pocar et al., 1975).
S-Adenosylmethionine Metabolism : The compound also contributes to understanding the role of S-adenosylmethionine (SAM) in biological systems. SAM is known for its involvement in various synthesis processes, including that of cyclopropyl fatty acids, showcasing the compound's relevance in biochemistry (Fontecave et al., 2004).
Breast Cancer Cell Death : Another study on CPENSpm showed its ability to induce programmed cell death in human breast cancer cells, highlighting its potential as an antineoplastic compound (McCloskey et al., 1995).
Marine Biology : The uptake and concentration of alkylamines like methylamine and ethylamine by marine diatoms offer insights into the transport and accumulation mechanisms of weak bases in marine biology. This can help understand environmental and ecological processes in marine systems (Wheeler & Hellebust, 1981).
Safety And Hazards
Propiedades
IUPAC Name |
1-cyclopropyl-2-ethylsulfanyl-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-3-10-6-8(9-2)7-4-5-7/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSKUNNVUGXIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C1CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




